1-Benzyl-4-(4-bromophenyl)piperidin-4-amine
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Overview
Description
1-Benzyl-4-(4-bromophenyl)piperidin-4-amine is a chemical compound with the molecular formula C18H21BrN2 and a molecular weight of 345.28 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound features a benzyl group attached to the nitrogen atom and a bromophenyl group attached to the piperidine ring.
Preparation Methods
The synthesis of 1-Benzyl-4-(4-bromophenyl)piperidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, benzyl chloride, and 4-bromobenzyl chloride.
Reaction Conditions: The piperidine is first reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form 1-benzylpiperidine.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
1-Benzyl-4-(4-bromophenyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux.
Scientific Research Applications
1-Benzyl-4-(4-bromophenyl)piperidin-4-amine has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(4-bromophenyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors or enzymes in the central nervous system, influencing neurotransmitter release or uptake.
Pathways Involved: It may modulate signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.
Comparison with Similar Compounds
1-Benzyl-4-(4-bromophenyl)piperidin-4-amine can be compared with other similar compounds:
1-Benzyl-4-(4-fluorophenyl)piperidin-4-amine: This compound has a fluorine atom instead of a bromine atom, which may result in different chemical reactivity and biological activity.
1-Benzyl-4-(4-methoxyphenyl)piperidin-4-amine: The presence of a methoxy group instead of a bromine atom can influence the compound’s solubility and interaction with biological targets.
1-Benzyl-4-(4-cyclopropylphenyl)piperidin-4-amine: The cyclopropyl group introduces steric hindrance, potentially affecting the compound’s binding affinity and selectivity.
Properties
Molecular Formula |
C18H21BrN2 |
---|---|
Molecular Weight |
345.3 g/mol |
IUPAC Name |
1-benzyl-4-(4-bromophenyl)piperidin-4-amine |
InChI |
InChI=1S/C18H21BrN2/c19-17-8-6-16(7-9-17)18(20)10-12-21(13-11-18)14-15-4-2-1-3-5-15/h1-9H,10-14,20H2 |
InChI Key |
IZINXOZWOYVOGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Br)N)CC3=CC=CC=C3 |
Origin of Product |
United States |
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